Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1198278-12-4
VCID: VC11704337
InChI: InChI=1S/C15H15NO3/c1-18-11-8-6-10(7-9-11)14-12(15(17)19-2)4-3-5-13(14)16/h3-9H,16H2,1-2H3
SMILES: COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)OC
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol

Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate

CAS No.: 1198278-12-4

Cat. No.: VC11704337

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate - 1198278-12-4

Specification

CAS No. 1198278-12-4
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
IUPAC Name methyl 3-amino-2-(4-methoxyphenyl)benzoate
Standard InChI InChI=1S/C15H15NO3/c1-18-11-8-6-10(7-9-11)14-12(15(17)19-2)4-3-5-13(14)16/h3-9H,16H2,1-2H3
Standard InChI Key MGEICFASVVXWMY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)OC
Canonical SMILES COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of two aromatic rings connected by a single bond (biphenyl system). The first ring is a benzoate ester substituted with an amino group at position 3, while the second ring features a methoxy group at position 4 (Figure 1). The SMILES notation COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)OC succinctly encodes this arrangement . The presence of both electron-donating (methoxy, amino) and electron-withdrawing (ester) groups creates a polarized electronic environment, influencing its reactivity in substitution and coupling reactions .

Table 1: Key Identifiers of Methyl 6-Amino-4'-Methoxy-[1,1'-Biphenyl]-2-Carboxylate

PropertyValueSource
Molecular FormulaC<sub>15</sub>H<sub>15</sub>NO<sub>3</sub>PubChem
Molecular Weight257.28 g/molPubChem
IUPAC Namemethyl 3-amino-2-(4-methoxyphenyl)benzoatePubChem
CAS Number1198278-12-4PubChem
SMILESCOC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)OCPubChem
InChIKeyMGEICFASVVXWMY-UHFFFAOYSA-NPubChem

Spectral Characterization

Nuclear Magnetic Resonance (NMR) data for analogous biphenyl esters, such as methyl 2-allyl-3-methyl-5-(methylthio)-[1,1'-biphenyl]-4-carboxylate, reveal distinct aromatic proton signals between δ 6.5–8.0 ppm and ester carbonyl carbons near δ 165–170 ppm in <sup>13</sup>C spectra . Infrared (IR) spectroscopy would typically show stretches for N–H (3300–3500 cm<sup>−1</sup>), C=O (1700–1750 cm<sup>−1</sup>), and C–O–C (1250 cm<sup>−1</sup>) .

Synthesis and Manufacturing

Precursor-Based Routes

A common synthetic strategy involves esterification of 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid (CAS 13119-76-1) using methanol under acidic conditions . The carboxylic acid precursor is synthesized via Suzuki-Miyaura coupling between 2-bromo-3-nitrobenzoic acid and 4-methoxyphenylboronic acid, followed by nitro reduction . Alternative methods employ KOH-mediated cyclocondensation in dimethyl sulfoxide (DMSO) to assemble the biphenyl core before esterification .

Optimization Challenges

Key challenges include regioselective amination and avoiding over-alkylation of the amino group. Patent literature on analogous triazine synthesis highlights the use of Grignard reagents (e.g., methyl magnesium chloride) and controlled temperatures (–15°C to 0°C) to enhance selectivity . Solvent systems such as tetrahydrofuran (THF) or diethyl ether improve yields by stabilizing reactive intermediates .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Biphenyl CouplingPd catalyst, base, 80°C65–80%RSC
EsterificationH<sub>2</sub>SO<sub>4</sub>, MeOH, reflux70–85%Parchem
AminationNH<sub>3</sub>, H<sub>2</sub>/Pd-C60–75%RSC

Physicochemical Properties

Thermal Stability

While direct melting point data for the ester is unavailable, its carboxylic acid precursor (CAS 13119-76-1) melts at 253–256°C . The ester derivative likely exhibits a lower melting point (estimated 120–150°C) due to reduced hydrogen bonding. Boiling points for similar biphenyl esters exceed 400°C under atmospheric pressure .

Solubility and Partitioning

The compound is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons . LogP calculations (estimated 2.8–3.2) suggest moderate lipophilicity, aligning with its capacity to cross biological membranes .

Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes saponification with aqueous NaOH to yield 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid, a reaction critical for prodrug activation . Kinetic studies on analogous esters show pseudo-first-order kinetics in alkaline media .

Electrophilic Substitution

The amino group directs electrophiles to the ortho and para positions of its ring. Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> produces mono-nitro derivatives, while acetylation with acetic anhydride yields the corresponding acetamide .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s biphenyl scaffold is prevalent in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Functionalization at the amino group enables linkage to pharmacophores, as demonstrated in morpholine- and piperidine-containing drug candidates .

Materials Science

Conjugated biphenyl esters serve as precursors for liquid crystals and organic semiconductors. The methoxy group enhances solubility in polymer matrices, facilitating thin-film processing .

Future Directions

Research priorities include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral biphenyl derivatives.

  • Biological Profiling: Screening against cancer and inflammation targets to identify lead compounds.

  • Green Chemistry: Replacing THF and DMSO with biodegradable solvents in large-scale synthesis .

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